2-(4-Cyanobenzoyl)-6-methoxypyridine
Description
2-(4-Cyanobenzoyl)-6-methoxypyridine is a pyridine derivative featuring a 4-cyanobenzoyl group at the 2-position and a methoxy group at the 6-position of the pyridine ring. Its molecular formula is inferred as C₁₄H₉N₂O₂ (calculated based on substituents: 4-cyanobenzoyl [C₈H₄NO] + 6-methoxypyridine [C₆H₆NO]). The compound’s applications remain speculative but may align with methoxypyridine derivatives used in medicinal chemistry or materials science.
Properties
IUPAC Name |
4-(6-methoxypyridine-2-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-18-13-4-2-3-12(16-13)14(17)11-7-5-10(9-15)6-8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNPPBQTTXDDEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanobenzoyl)-6-methoxypyridine typically involves the reaction of 4-cyanobenzoyl chloride with 6-methoxypyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen) and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-cyanobenzoyl)-6-formylpyridine or 2-(4-cyanobenzoyl)-6-carboxypyridine.
Reduction: Formation of 2-(4-aminobenzoyl)-6-methoxypyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyanobenzoyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Cyanobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key analogs of 2-(4-Cyanobenzoyl)-6-methoxypyridine, highlighting substituent variations and available
Detailed Comparative Analysis
2-(3,4-Dichlorobenzoyl)-6-methoxypyridine
- Structural Features: Replaces the cyano group with electron-withdrawing 3,4-dichloro substituents.
- Properties: Increased molecular weight (297.12 g/mol) and lipophilicity compared to the cyano analog, which may enhance membrane permeability but reduce aqueous solubility. The chlorine atoms could influence electrophilic reactivity, making it a candidate for cross-coupling reactions .
Dimethoxy Derivatives (2,3- and 2,5-Dimethoxybenzoyl)
- Structural Features : Methoxy groups at the 2,3- or 2,5-positions introduce electron-donating effects.
- Properties: Both isomers share the formula C₁₅H₁₅NO₄ (MW 273.29). The methoxy groups improve solubility in polar solvents compared to the cyano or chloro analogs.
2-(3-Iodobenzoyl)-6-methoxypyridine
- Structural Features : Incorporates a heavy iodine atom at the 3-position.
- Properties : The iodine atom increases molecular weight (371.13 g/mol) and may enhance radiopharmaceutical applicability. Analytical data (NMR, HPLC, LC-MS) are available, supporting its use in targeted synthesis .
Biological Activity
2-(4-Cyanobenzoyl)-6-methoxypyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a cyanobenzoyl group and a methoxy substitution, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the cyanobenzoyl moiety is believed to enhance interaction with microbial cell membranes, leading to increased permeability and cell death. For instance, studies have shown that derivatives of pyridine compounds can inhibit the growth of various bacteria and fungi.
- Case Study : A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.
- Research Findings : In vitro studies revealed that the compound exhibited cytotoxic effects on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells, indicating a moderate level of potency .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| PC-3 | 20 |
Enzyme Inhibition
This compound has also been studied for its role as an enzyme inhibitor. Specifically, it has shown potential as an inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism.
- Mechanism of Action : The compound was found to inhibit CYP3A4 with an IC50 value of 0.34 µM, suggesting that it may interfere with the metabolism of other drugs, leading to possible drug-drug interactions .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | CYP Inhibition (IC50) |
|---|---|---|---|
| This compound | Moderate | Moderate | 0.34 µM |
| 5-(4-Butoxybenzoyl)-2-chloropyridine | High | High | >50 µM |
| 4-(3-Methylbenzoyl)-2-methylpyridine | Low | Low | Not reported |
Q & A
Q. Methodological Answer :
- Step 1 : Start with condensation of 4-cyanobenzaldehyde with 2-amino-6-methoxypyridine under Pd-catalyzed coupling conditions (e.g., Suzuki-Miyaura) to form the benzoyl intermediate .
- Step 2 : Optimize cyclization using DMF or toluene as solvents, with controlled temperature (80–100°C) to minimize side reactions .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .
- Key Parameters : Catalyst loading (5–10 mol%), reaction time (12–24 hr), and inert atmosphere (N₂/Ar) to prevent oxidation .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Q. Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for pyridine and cyanophenyl groups) and methoxy protons (δ ~3.9 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) stretches .
- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., π-π stacking) for structural validation .
Advanced: How can density functional theory (DFT) and molecular docking predict the reactivity and bioactivity of this compound?
Q. Methodological Answer :
- *DFT (B3LYP/6-31G)**: Calculate electronic properties (HOMO-LUMO gap, dipole moment) to predict nucleophilic/electrophilic sites .
- AutoDock Vina : Dock the compound into target proteins (e.g., topoisomerase IIα) using flexible ligand settings and assess binding affinity (ΔG < -8 kcal/mol indicates strong interaction) .
- Validation : Compare docking poses with crystallographic data (RMSD < 2.0 Å) .
Advanced: How to address regioselectivity challenges in functionalizing the pyridine ring?
Q. Methodological Answer :
- Directing Groups : Use the methoxy group at C6 to direct electrophilic substitution to C4 or C5 positions .
- Metal-Mediated C–H Activation : Employ Pd(OAc)₂ with ligands (e.g., 2,2'-bipyridine) for selective halogenation or arylation at C4 .
- Kinetic vs Thermodynamic Control : Adjust temperature (low temp favors kinetic products) and solvent polarity (DMF enhances charge stabilization) .
Advanced: What strategies can elucidate the compound’s biological activity and mechanism of action?
Q. Methodological Answer :
- In Vitro Assays : Test cytotoxicity (MTT assay, IC50 < 10 μM) against cancer cell lines (e.g., MCF-7) and compare with control drugs (e.g., doxorubicin) .
- Enzyme Inhibition : Measure inhibition of human topoisomerase IIα via DNA relaxation assays (gel electrophoresis) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (50 ns trajectory) to identify stable binding conformations .
Advanced: How to resolve contradictions in experimental data (e.g., low yield vs high computational binding affinity)?
Q. Methodological Answer :
- Troubleshooting Synthesis : Check for moisture-sensitive intermediates (e.g., cyanobenzoyl chloride) and optimize anhydrous conditions .
- Docking Validation : Re-dock using explicit solvent models (TIP3P water) and include protein flexibility (e.g., induced-fit docking) .
- Experimental Replication : Repeat assays with purified batches (>95% purity) to rule out impurities skewing bioactivity results .
Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?
Q. Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, Br) or electron-donating groups (OMe, NH₂) at C4/C5 positions .
- Activity Clustering : Group compounds by IC50 values and correlate with electronic descriptors (Hammett σ constants) .
- 3D-QSAR : Use CoMFA/CoMSIA models to map steric/electrostatic fields influencing bioactivity .
Basic: What crystallographic data are available for this compound, and how can they inform drug design?
Q. Methodological Answer :
- Crystal Packing : Analyze hydrogen-bonding networks (e.g., C=O⋯H–N) and π-π interactions to predict solubility and stability .
- Torsion Angles : Measure dihedral angles between pyridine and cyanophenyl groups to guide conformational studies in solution .
Advanced: How to assess ADMET properties computationally?
Q. Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate bioavailability (TPSA < 140 Ų), CYP450 inhibition, and hERG toxicity .
- Metabolite Identification : Run in silico metabolism simulations (e.g., CYP3A4-mediated oxidation) using GLORYx .
Advanced: What mechanistic insights can DFT provide for reaction pathways involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
